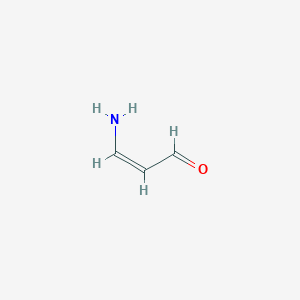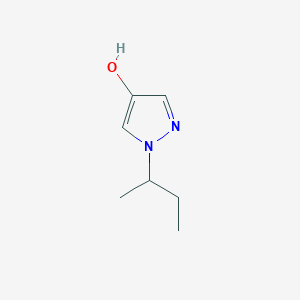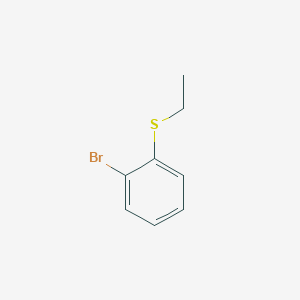
2-溴苯乙硫醚
描述
2-Bromophenyl ethyl sulfide is a useful research compound. Its molecular formula is C8H9BrS and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromophenyl ethyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromophenyl ethyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环合成
2-溴苯乙硫醚已被用作自由基环化反应到唑上的构建模块,从而合成三环和四环杂环。此过程涉及用 2-(2-溴苯)乙基甲磺酸酯烷基化唑类以创建自由基前体。产生的芳基自由基在唑环上进行分子内均裂芳香取代。已证明该方法即使在固相树脂上也是有效的 (Allin 等人,2005 年).
硫氰酸盐的选择性制备
包括 2-溴苯乙硫醚类似物在内的混合 2-(三甲基甲硅烷基)乙硫醚已用于冯·布劳恩氰化溴反应。此方法选择性地制备硫氰酸盐,表现出高产率和选择性,尤其是在甲醇中。该反应已应用于核苷化学,特别是在核苷硫氰酸盐的合成中 (Chambert 等人,2002 年).
区域选择性自由基消除
用特定试剂处理邻-(溴苯)硫醚会导致区域选择性地消除硫醇以形成内部或末端烯烃。该反应可以热引发或光化学引发,展示了 2-溴苯乙硫醚在合成化学中的多功能性 (Kamimura 和 Mitsudera,2001 年).
抗真菌应用
与 2-溴苯乙硫醚相关的溴苯酚衍生物是从海洋藻类中分离出来的,对白色念珠菌表现出中等的抗真菌活性。这凸显了其在开发新型抗真菌剂方面的潜力 (Xu 等人,2013 年).
苯并[b]噻吩合成
2-溴炔基苯与硫化钠的铜催化硫化环合已用于合成 2-取代的苯并[b]噻吩。该方法展示了 2-溴苯乙硫醚在生产复杂有机结构中的应用 (Sun 等人,2011 年).
分子电子学构建模块
与 2-溴苯乙硫醚类似的芳基溴化物已被用作硫醇端封分子线的构建模块,这对于分子电子学的发展至关重要。这些化合物经过有效转化,可创建各种寡(苯乙烯亚基)和寡(苯乙炔亚基)线 (Stuhr-Hansen 等人,2005 年).
环境和能源应用
与 2-溴苯乙硫醚相关的金属硫化物已被探索用作光电化学器件中的稳定电催化剂。这些材料在将氢溴酸转化为氢气和液溴方面显示出潜力,提供了一种可持续的能源解决方案 (Singh 等人,2014 年).
属性
IUPAC Name |
1-bromo-2-ethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXZHQDXRDRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517640 | |
| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-98-4 | |
| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
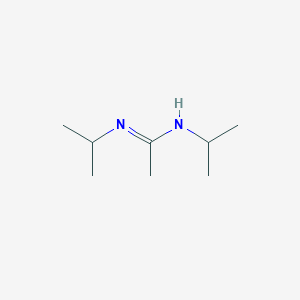

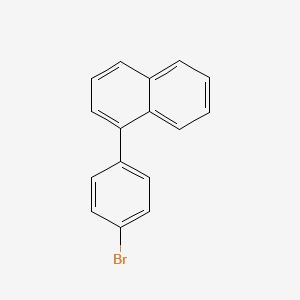
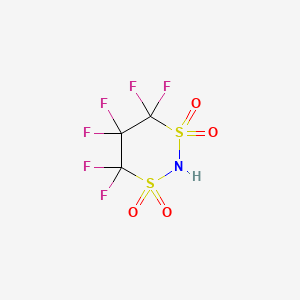

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)


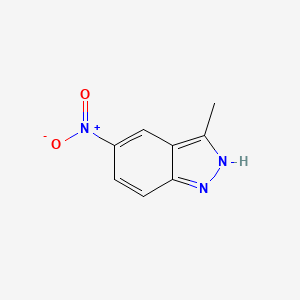

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)
![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)
